![molecular formula C7H11ClO2S B2532877 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2287343-11-5](/img/structure/B2532877.png)
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
The compound 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonic acid derivatives and their chemical behavior, which can be informative for understanding similar compounds. For instance, sulfonic acid derivatives are known to participate in various organic transformations and can act as catalysts or intermediates in chemical reactions .
Synthesis Analysis
The synthesis of sulfonic acid derivatives is not explicitly detailed for 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride. However, the papers describe the synthesis of related compounds. For example, the ionic liquid triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} is synthesized and used as a catalyst for the formation of β-acetamido ketones, xanthenes, and other compounds . Similarly, sulfenes generated from sulfonic acid derivatives like camphorsulfonyl chloride are trapped by dienes to form cycloadducts . These methods could potentially be adapted for the synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives is crucial for their reactivity. The papers do not directly analyze the structure of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride, but they do provide structural information on related compounds. For instance, X-ray analysis is used to determine the structure of sulfonylated cyclopentadienides and spirodisulfones . These structural analyses are essential for understanding the reactivity and potential applications of sulfonic acid derivatives.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving sulfonic acid derivatives. The ionic liquid {[Et3N–SO3H]Cl} is shown to catalyze the synthesis of β-acetamido ketones, xanthenes, and other compounds under different conditions . Additionally, sulfenes generated from sulfonic acid derivatives can undergo [4 + 2] cycloaddition reactions to form cycloadducts . These reactions highlight the versatility of sulfonic acid derivatives in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride are not provided, the papers do discuss properties of similar sulfonic acid derivatives. For example, the ionic liquid 1,3-disulfonic acid benzimidazolium chloride is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectra, indicating its potential as a recyclable catalyst . These properties are indicative of the behavior of sulfonic acid derivatives in various chemical environments.
Scientific Research Applications
Cycloaddition Reactions
Cycloadditions involving bicyclic compounds, similar to the structure of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride, have been explored for the formation of complex ring systems. Hoffmann and Vathke-Ernst (1981) demonstrated the acid-catalyzed reactions of dimethylpentenol with cyclopentadiene, leading to the formation of seven- and five-membered rings, showcasing the reactivity of bicyclic compounds in synthesizing diverse molecular structures (Hoffmann & Vathke-Ernst, 1981).
Sulfonating Agents
The synthesis and applications of sulfonating agents illustrate the chemical reactivity and potential applications of sulfone derivatives. Sakamoto et al. (2006) introduced a versatile sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, for sulfonating amines, demonstrating the utility of sulfonyl chlorides in organic synthesis and the potential for derivatives of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride to serve as intermediates or reagents in similar reactions (Sakamoto et al., 2006).
Radical-Mediated Functionalization
The radical-mediated functionalization of propellanes, such as bicyclo[1.1.1]pentane derivatives, highlights innovative approaches to molecular diversification. Wu et al. (2021) reported on the sulfonyl alkynylation, allylation, and cyanation of bicyclo[1.1.1]pentane derivatives through radical-mediated difunctionalization, offering insights into how similar methodologies could be applied to 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride for the synthesis of novel derivatives (Wu et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, p-Toluenesulfonyl chloride, indicates that it may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is recommended to handle the compound with care, using protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray . It is also advised to store the compound in a corrosive-resistant container .
Mechanism of Action
Target of Action
The primary targets of similar compounds, such as bicyclo[1.1.1]pentanes, are often various biological receptors or enzymes. These targets play crucial roles in numerous biological processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The exact nature of these interactions would depend on the specific structure of the compound and its target .
Biochemical Pathways
Bicyclo[1.1.1]pentanes are known to be involved in various biochemical pathways. They can act as bioisosteres for certain groups, potentially altering the activity of enzymes or other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride” would depend on its specific chemical structure. Bicyclo[1.1.1]pentanes are generally known for their high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular signaling, enzyme activity, or other biological processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure could also influence its stability under different conditions .
properties
IUPAC Name |
3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-2-6-3-7(4-6,5-6)11(8,9)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWOQPUUKFTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
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